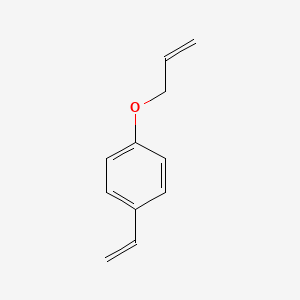

4-Allyoxystyrene

Overview

Description

4-Allyoxystyrene is an organic compound characterized by the presence of an allyloxy group attached to the para position of a styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Allyoxystyrene can be synthesized through the reaction of 4-acetoxystyrene with allyl bromide in the presence of a base such as potassium hydroxide . This reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the acetoxy group with the allyloxy group.

Industrial Production Methods: In an industrial setting, the production of 4-allyloxystyrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Allyoxystyrene undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The double bond in the allyloxy group can be reduced to form saturated derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Saturated derivatives.

Substitution: Nitro- or halogen-substituted derivatives.

Scientific Research Applications

Functional Materials

In materials science, 4-Allyoxystyrene is employed to create functional materials that exhibit unique properties such as self-healing capabilities and enhanced mechanical strength. For instance, when copolymerized with other monomers like styrene or butadiene, it can produce materials suitable for use in high-performance composites.

Case Study: Self-Healing Polymers

A study demonstrated the synthesis of a self-healing polymer using this compound as a key component. The polymer exhibited the ability to recover from physical damage upon exposure to heat, showcasing potential applications in protective coatings and flexible electronics .

Medicinal Chemistry

Anticancer Properties

Recent research has explored the potential anticancer properties of compounds derived from this compound. Studies have indicated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as therapeutic agents.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Compound A | MCF-7 | 2.5 | High |

| Compound B | BxPC-3 | 1.8 | Very High |

| Compound C | MOLT-4 | 3.2 | Moderate |

Environmental Applications

Recyclability Studies

The recyclability of polymers containing this compound has been evaluated using chemiluminescence techniques. Research indicates that these polymers can be effectively recycled with minimal degradation, making them suitable for sustainable applications in packaging and construction materials .

Mechanism of Action

The mechanism by which 4-allyloxystyrene exerts its effects is primarily through its ability to undergo polymerization and form crosslinked networks. The allyloxy group allows for various chemical modifications, enabling the formation of polymers with tailored properties. The molecular targets and pathways involved include the formation of sulfur-centered radicals during thermal homolytic ring-opening reactions .

Comparison with Similar Compounds

4-Vinylphenol: Similar structure but with a hydroxyl group instead of an allyloxy group.

4-Methoxystyrene: Contains a methoxy group instead of an allyloxy group.

4-Ethoxystyrene: Contains an ethoxy group instead of an allyloxy group.

Uniqueness: 4-Allyoxystyrene is unique due to its allyloxy group, which provides distinct reactivity and allows for the formation of polymers with specific properties. Its ability to undergo thiol-ene reactions and form thermally healable materials sets it apart from other similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Allyloxystyrene, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of 4-Allyloxystyrene typically involves allylation of 4-hydroxystyrene derivatives under controlled conditions (e.g., Williamson ether synthesis or palladium-catalyzed coupling). To ensure reproducibility:

- Document reaction parameters (temperature, solvent, stoichiometry) in the main manuscript, with raw data (e.g., NMR spectra, GC-MS traces) provided in supplementary materials .

- For known intermediates, cross-validate purity and identity using literature-reported melting points or spectroscopic data (e.g., H NMR chemical shifts) .

- Use databases like Reaxys or SciFinder to confirm novelty and cite prior synthetic protocols if applicable .

Q. How should researchers characterize 4-Allyloxystyrene to confirm structural integrity and purity?

- Methodological Answer :

- Primary Techniques :

- H/C NMR for functional group verification (e.g., allyl ether peaks at δ ~4.5–5.5 ppm for protons).

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Purity Assessment :

- GC-MS for volatile impurities.

- Melting point analysis (if crystalline) with comparison to literature values .

- Report deviations (e.g., unexpected byproducts) in the discussion section, linking them to reaction conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for 4-Allyloxystyrene in radical polymerization?

- Methodological Answer :

- Controlled Replication :

Repeat polymerization trials under varying initiator concentrations (e.g., AIBN or peroxides) and temperatures, reporting yield, molecular weight (GPC), and polydispersity indices . - Statistical Analysis :

Apply t-tests or ANOVA to compare results across studies, highlighting significant deviations (p < 0.05) . - Mechanistic Probes :

Use ESR spectroscopy to detect radical intermediates or computational modeling (DFT) to assess allyl group stabilization effects .

Q. How can researchers design a study to investigate the thermal stability of 4-Allyloxystyrene derivatives under varying environmental conditions?

- Methodological Answer :

- Experimental Design :

- Use thermogravimetric analysis (TGA) to monitor decomposition kinetics at 25–300°C under inert vs. oxidative atmospheres.

- Pair with FT-IR or GC-MS to identify degradation products (e.g., styrene or allyl alcohol) .

- Data Interpretation :

- Calculate activation energies via the Flynn-Wall-Ozawa method and compare with literature values.

- Address outliers by revisiting sample purity or instrumental calibration .

Q. Methodological and Analytical Frameworks

Q. What frameworks (e.g., FINER criteria) are appropriate for formulating rigorous research questions about 4-Allyloxystyrene’s applications?

- Methodological Answer :

- FINER Criteria :

- Feasible : Ensure access to specialized equipment (e.g., glovebox for air-sensitive reactions).

- Novel : Explore understudied areas like copolymerization with bio-based monomers.

- Ethical : Adhere to chemical safety protocols (e.g., fume hood use for volatile monomers) .

- PICO Framework :

Define population (e.g., polymer matrices), intervention (e.g., crosslinking with 4-Allyloxystyrene), comparison (traditional styrenics), and outcomes (mechanical properties) .

Q. How should contradictory spectral data for 4-Allyloxystyrene be analyzed and reported?

- Methodological Answer :

- Error Analysis :

Quantify instrument precision (e.g., NMR shimming, MS calibration) and environmental factors (humidity, oxygen) . - Comparative Tables :

Tabulate literature vs. observed H NMR shifts, annotating discrepancies with potential causes (e.g., solvent polarity effects) . - Peer Review :

Submit raw data to repositories like Zenodo for independent validation .

Q. Data Presentation and Ethical Standards

Q. What are best practices for visualizing complex reaction mechanisms involving 4-Allyloxystyrene?

- Methodological Answer :

- Figures :

Use ChemDraw for mechanistic schemes, highlighting key intermediates (≤3 structures per figure) . - Tables :

Summarize kinetic data (e.g., values for polymerization) with error margins and statistical significance . - Avoid Redundancy :

Place repetitive spectral data in supplementary materials, citing them in the main text .

Q. How do ethical standards apply to publishing research on 4-Allyloxystyrene?

- Methodological Answer :

- Attribution :

Cite prior synthetic methods and avoid "self-plagiarism" when reusing experimental workflows . - Data Integrity :

Disclose conflicts of interest (e.g., funding from polymer manufacturers) and provide raw data for peer scrutiny . - Safety Compliance :

Document hazard assessments (e.g., allyl ether toxicity) in the experimental section .

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-ethenyl-4-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3-8H,1-2,9H2 |

InChI Key |

ZSZUAWYMYCAJNX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.